2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of oxetane with ethane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is investigated for its role in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can react with nucleophiles to form sulfonamide or sulfonate ester derivatives . These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom in its structure.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl Chloride: A sulfonyl chloride derivative with a toluene group.
The uniqueness of this compound lies in its oxetane ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
2-(oxetan-3-yloxy)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c6-11(7,8)2-1-10-5-3-9-4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIGUSGQMKQBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600291-93-7 |
Source
|
Record name | 2-(oxetan-3-yloxy)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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